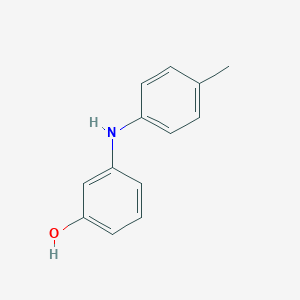

m-(p-Toluidino)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYLNUMRYUFZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210526 | |

| Record name | m-(p-Toluidino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61537-49-3 | |

| Record name | 3-[(4-Methylphenyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61537-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(p-Toluidino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061537493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(p-Toluidino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(p-toluidino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(P-TOLUIDINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87QB9R59T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

m-(p-Toluidino)phenol chemical properties and structure

An In-depth Technical Guide to m-(p-Toluidino)phenol: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is an organic compound with the chemical formula C13H13NO.[1] It is characterized by a diaryl amine structure where a phenol group is attached to a toluidine group at the meta position.[1] This compound is sometimes identified as an impurity in the synthesis of phentolamine mesylate, a medication used in the management of pheochromocytoma.[1] The molecular arrangement, featuring both a hydroxyl (-OH) and an amino (-NH-) group attached to aromatic rings, suggests the potential for hydrogen bonding, which can influence its physicochemical properties such as solubility and reactivity.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| CAS Number | 61537-49-3 | [1][2][3] |

| IUPAC Name | 3-(4-methylanilino)phenol | [1] |

| Molecular Formula | C13H13NO | [1][3][4][5][6] |

| Molecular Weight | 199.25 g/mol | [1][6] |

| Boiling Point | 358.9 ± 17.0 °C at 760 mmHg | [4] |

| Flash Point | 151.0 ± 11.6 °C | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| LogP | 2.99 | [3][4] |

| InChI | InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3 | [1][5] |

| InChI Key | TWYLNUMRYUFZIN-UHFFFAOYSA-N | [1][3][5] |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=CC=C2)O | [1][5] |

Chemical Structure

This compound consists of a phenol ring and a p-toluidine ring linked by an amine bridge. The hydroxyl group of the phenol is located at position 3, and the amino linkage is at position 1 of the same ring. The p-toluidine moiety is connected via its nitrogen atom to the phenolic ring. This structure is achiral.[6]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes have been described for the preparation of this compound.

4.1.1 Catalytic Condensation via Schiff Base Formation A primary method for synthesizing this compound involves the catalytic condensation of p-toluidine with phenolic precursors.[1] One notable approach is the formation of a Schiff base between salicylaldehyde and p-toluidine under acidic conditions. A green chemistry approach utilizes Kaffir lime extract as a natural source of citric acid to catalyze the reaction by protonating the aldehyde carbonyl group, which facilitates the nucleophilic attack by the amine group of p-toluidine.[1]

References

- 1. Buy this compound | 61537-49-3 [smolecule.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 3-[(4-Methylphenyl)amino]phenol | CAS#:61537-49-3 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [precision.fda.gov]

Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for 3-((4-methylphenyl)amino)phenol, a valuable intermediate in pharmaceutical and chemical research. This document provides a comparative analysis of the key synthetic strategies, detailed experimental protocols, and visual representations of the reaction workflows to support researchers in their synthetic endeavors.

Executive Summary

The synthesis of 3-((4-methylphenyl)amino)phenol, also known as 3-hydroxy-4'-methyldiphenylamine, is principally achieved through two effective routes: the direct condensation of resorcinol with p-toluidine and the palladium-catalyzed Buchwald-Hartwig amination. The condensation method offers a straightforward, albeit high-temperature, approach, while the Buchwald-Hartwig reaction provides a more modern, versatile, and often higher-yielding alternative under milder conditions. The choice of synthetic route will depend on factors such as available starting materials, catalyst systems, and desired scale of production.

Comparative Analysis of Synthesis Routes

| Parameter | Condensation of Resorcinol and p-Toluidine | Buchwald-Hartwig Amination |

| Starting Materials | Resorcinol, p-Toluidine | 3-Aminophenol, 4-Bromo- or 4-Iodotoluene |

| Key Reagents | p-Toluenesulfonic acid (catalyst) | Palladium precatalyst (e.g., BrettPhos precatalyst), Ligand, Base (e.g., NaOtBu) |

| Reaction Conditions | High temperature (approx. 200°C) | Mild to moderate temperature (typically < 120°C) |

| Reaction Time | Several hours (e.g., 21 hours) | Generally shorter reaction times |

| Yield | Moderate to high | Often high to excellent |

| Key Advantages | Simple, one-pot reaction; readily available starting materials. | High functional group tolerance; milder reaction conditions; high yields. |

| Key Disadvantages | High reaction temperatures; potential for side products. | Cost of palladium catalyst and ligands; requires inert atmosphere. |

| Product Purity | May require extensive purification. | Generally high purity after workup. |

| Melting Point | 92°C | 92°C |

Experimental Protocols

Route 1: Condensation of Resorcinol and p-Toluidine

This method involves the direct acid-catalyzed condensation of resorcinol with p-toluidine. The following protocol is based on established procedures for the synthesis of analogous hydroxy-diphenylamines.

Materials:

-

Resorcinol

-

p-Toluidine

-

p-Toluenesulfonic acid monohydrate

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Toluene

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under heating and distillation.

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add resorcinol (1.0 equivalent), p-toluidine (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).

-

Heat the reaction mixture to approximately 200°C with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

-

Maintain the reaction at this temperature for several hours (e.g., up to 21 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

After completion of the reaction, cool the mixture to below 100°C and cautiously add a sodium hydroxide solution to neutralize the acidic catalyst.

-

Remove the excess p-toluidine by vacuum distillation.

-

Dissolve the residue in a suitable organic solvent, such as toluene, and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-((4-methylphenyl)amino)phenol by column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final product.

Route 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction provides an efficient alternative for the synthesis of 3-((4-methylphenyl)amino)phenol. The following outlines a general procedure based on the principles of the Buchwald-Hartwig amination for the selective N-arylation of 3-aminophenol.

Materials:

-

3-Aminophenol

-

4-Bromotoluene or 4-Iodotoluene

-

Palladium precatalyst (e.g., a BrettPhos-based precatalyst)

-

A suitable phosphine ligand (if not using a precatalyst)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Standard Schlenk line or glovebox techniques for handling air-sensitive reagents.

Procedure:

-

In an inert atmosphere (e.g., a glovebox or under argon), charge a dry reaction vessel with the palladium precatalyst (typically 1-2 mol%), the phosphine ligand (if required), and the base (typically 1.2-1.5 equivalents).

-

Add 3-aminophenol (1.0 equivalent) and 4-bromotoluene or 4-iodotoluene (1.0-1.2 equivalents).

-

Add the anhydrous, degassed solvent to the reaction vessel.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically in the range of 80-110°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-((4-methylphenyl)amino)phenol.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes.

Caption: Workflow for the condensation synthesis of 3-((4-methylphenyl)amino)phenol.

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-((4-methylphenyl)amino)phenol.

An In-depth Technical Guide to m-(p-Toluidino)phenol (CAS: 61537-49-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-(p-Toluidino)phenol (CAS No. 61537-49-3), a diaryl amine compound of significant interest in pharmaceutical and chemical synthesis. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its role as a key intermediate and its potential biological relevance.

General Information

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is an organic compound featuring a phenol group linked to a p-toluidine moiety via a secondary amine bridge.[1] Its structure, containing both a hydroxyl (-OH) and a secondary amine (-NH-) group, makes it a versatile chemical building block.[2] It is notably recognized as a crucial intermediate and a known impurity in the synthesis of Phentolamine Mesylate, an α-adrenergic antagonist used in the management of pheochromocytoma.[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 61537-49-3 | [4] |

| Molecular Formula | C₁₃H₁₃NO | [4] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Light brown to gray solid | [5] |

| Melting Point | 82 °C | [4][6] |

| Boiling Point | 358.9 ± 17.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.88 ± 0.10 (Predicted) | [4] |

| LogP | 2.99 - 3.52 | [4] |

| Flash Point | 151.0 ± 11.6 °C | [4] |

| Vapor Pressure | 1.2E-05 mmHg at 25°C | [4] |

| Refractive Index | 1.653 (Predicted) | [4] |

Spectroscopic Characterization

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak [M]⁺ at m/z 199, which corresponds to its molecular formula, C₁₃H₁₃NO. This peak is fundamental for confirming the molecular weight and elucidating fragmentation pathways for structural identification.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the phenolic group, broadened by hydrogen bonding. N-H stretching vibrations for the secondary amine would also appear in this region, typically around 3300-3500 cm⁻¹. Characteristic aromatic C-H stretching bands are expected between 3000-3100 cm⁻¹, and C-C in-ring stretching vibrations at 1400-1600 cm⁻¹. A C-O stretching band should be visible between 1140-1410 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals for the aromatic protons on both phenyl rings (typically in the 6.5-7.5 ppm range). A singlet for the methyl (-CH₃) group protons would appear upfield (around 2.2-2.4 ppm). The phenolic hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show characteristic signals for the 13 carbon atoms, including the methyl carbon (around 20-22 ppm) and the aromatic carbons (in the 110-160 ppm range).

-

Synthesis and Chemical Reactions

This compound can be synthesized through several routes, primarily involving the formation of the C-N bond between the two aromatic rings.

Synthesis Methodologies

A primary method for synthesizing this compound is the acid-catalyzed condensation of resorcinol and p-toluidine.[4][6] Other potential methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds.[3]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes the synthesis of this compound via the condensation of resorcinol and p-toluidine.

Materials:

-

Resorcinol (1.0 eq)

-

p-Toluidine (1.0 eq)

-

p-Chlorobenzenesulfonic acid (catalytic amount, e.g., 0.1 eq)

-

High-boiling point solvent (e.g., Toluene or Xylene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add resorcinol (1.0 eq), p-toluidine (1.0 eq), p-chlorobenzenesulfonic acid (0.1 eq), and toluene.

-

Condensation: Heat the reaction mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., benzene/gasoline) to yield pure this compound.[6]

Chemical Reactivity

The dual functionality of this compound allows for a range of chemical transformations.

-

Electrophilic Aromatic Substitution: The electron-donating nature of both the hydroxyl and amino groups strongly activates the aromatic rings towards electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation will be directed primarily to the ortho and para positions relative to these activating groups.[3]

-

Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters.

-

Reactions of the Amino Group: The secondary amine can be N-alkylated or N-acylated. For instance, its alkylation with 2-chloromethylimidazoline is the key step in the synthesis of Phentolamine.[7] It can also participate in diazotization reactions under specific conditions.[2]

Applications in Research and Drug Development

The primary applications of this compound are rooted in its utility as a chemical intermediate.

-

Pharmaceutical Intermediate: Its most well-defined role is as the penultimate intermediate in the synthesis of Phentolamine, an α-adrenergic blocker.[2][7] As such, it is also a critical reference standard for impurity profiling in the final drug product.[6]

-

Synthesis of Dyes and Polymers: The reactive hydroxyl and amino groups make it a suitable precursor for the production of azo dyes and other colorants.[5] It can also be incorporated into polymer structures as a modifier or crosslinking agent.[2]

-

Antioxidant Intermediate: It serves as a building block for larger antioxidant molecules, such as those used in the rubber industry (e.g., 6PPD, IPPD) to prevent degradation from heat and ozone.[5]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its chemical structure as a phenolic compound suggests potential bioactivity. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[8][9]

The potential mechanisms of action for phenolic compounds often involve the modulation of key cellular signaling pathways related to inflammation and oxidative stress.

-

Antioxidant Activity: Phenolic compounds can act as radical scavengers by donating a hydrogen atom from their hydroxyl group, which neutralizes reactive oxygen species (ROS).[10][11] This can protect cells from oxidative damage. They may also upregulate endogenous antioxidant defenses through the Nrf2 pathway.[12]

-

Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[8][9] In resting cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli (like LPS) trigger a cascade that leads to the degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Phenolic compounds can inhibit this pathway at multiple points, thereby reducing the inflammatory response.[1] They can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, which are also critical in regulating inflammation.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Store the compound in a cool, dry place away from incompatible materials and sources of ignition.[3]

References

- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 61537-49-3 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Phentolamine synthesis - chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscholarpublishers.com [jscholarpublishers.com]

- 10. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

physical and chemical characteristics of m-(p-Toluidino)phenol

This technical guide provides a comprehensive overview of the physical and chemical characteristics of m-(p-Toluidino)phenol, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, synthesis, and analytical protocols, presenting quantitative data in structured tables and detailed methodologies for key experimental procedures.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is a diarylamine derivative.[1] It is recognized as a key intermediate and a known impurity in the synthesis of phentolamine mesylate, an α-adrenergic antagonist.[1][2][3] Its chemical structure consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference |

| IUPAC Name | 3-(4-methylanilino)phenol | [1] |

| CAS Number | 61537-49-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1][2][4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=CC=C2)O | [1] |

| InChI Key | TWYLNUMRYUFZIN-UHFFFAOYSA-N | [1] |

| Synonyms | 3-Hydroxy-4'-methyldiphenylamine, 3-p-Tolylamino-phenol, Phentolamine EP Impurity C | [1] |

Table 2: Physicochemical Data

| Parameter | Value | Reference |

| Appearance | Pale Orange to Pale Grey Solid | |

| Melting Point | 82 °C | |

| Boiling Point | 358.9 ± 17.0 °C (Predicted) | |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.88 ± 0.10 (Predicted) | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. Enhanced solubility in polar aprotic solvents. | [1] |

Synthesis and Purification Protocols

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is highly versatile and generally provides good yields for a wide range of substrates.

Reactants:

-

m-Bromophenol (or m-Iodophenol for higher reactivity)

-

p-Toluidine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Experimental Protocol:

-

Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine m-bromophenol (1.0 eq), p-toluidine (1.2 eq), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

-

Reaction Setup: Add the base (e.g., NaOtBu, 1.4 eq) to the flask.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Purification Protocol

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst residues, and by-products. Column chromatography is the most effective method.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

-

Elution: Load the crude product slurry onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical and Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity assessment.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): Due to the polarity of the phenol and amine groups, derivatization may be necessary for optimal GC analysis to improve volatility and peak shape.

-

Derivatization: Acetylation of the hydroxyl and amino groups using acetic anhydride.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-95% dimethylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Data

Mass Spectrometry (MS):

-

Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at an m/z of 199, corresponding to the molecular formula C₁₃H₁₃NO.[1][7]

-

Fragmentation: Characteristic fragmentation patterns for phenols include the loss of CO (m/z 28) and HCO (m/z 29).[8] Arylamines may also show fragmentation patterns related to the loss of radicals from the alkyl substituent on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton, the O-H proton, and the methyl group protons.

-

Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.

-

N-H and O-H Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The phenolic -OH proton typically appears between 4-7 ppm.[9]

-

Methyl Protons: A singlet around 2.3 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms, though some aromatic carbon signals may overlap. The number of distinct signals will depend on the molecule's symmetry. The carbon attached to the oxygen will be downfield (around 150-160 ppm), and the methyl carbon will be upfield (around 20-25 ppm).

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[9]

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.

Reactivity and Stability

-

Electrophilic Aromatic Substitution: The phenol and toluidine rings are both activated towards electrophilic substitution. The hydroxyl and amino groups are ortho-, para-directing activators, making the molecule highly susceptible to reactions like halogenation, nitration, and sulfonation.[1]

-

Oxidation: Phenols and arylamines are susceptible to oxidation, which can lead to coloration of the compound upon exposure to air and light. Therefore, it should be stored in a cool, dark place under an inert atmosphere.

-

Acid-Base Chemistry: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 9.88), while the secondary amine is weakly basic. These properties influence its solubility and reactivity in different pH environments.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-documented biological activity or signaling pathway directly associated with this compound itself in the scientific literature.[7] Its primary significance in the context of drug development is as a precursor and process-related impurity in the manufacturing of phentolamine.[1][7] As an impurity, its presence must be carefully monitored and controlled in the final drug product. For drug development professionals, understanding its synthesis and analytical behavior is crucial for quality control and regulatory compliance.

Caption: Relationship of this compound to its precursors and its role in pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buy this compound | 61537-49-3 [smolecule.com]

- 8. whitman.edu [whitman.edu]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Reactivity of m-(p-Toluidino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and reactivity of m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development who may encounter this compound, often as an impurity in the synthesis of pharmaceuticals like phentolamine mesylate[1]. The guide details the physicochemical properties, solubility characteristics in various solvents, and the chemical reactivity of this diaryl amine. Furthermore, it outlines detailed experimental protocols for solubility determination and key chemical reactions, and provides visual representations of reaction pathways and experimental workflows using Graphviz DOT language.

Introduction

This compound (Figure 1) is an organic compound with the chemical formula C₁₃H₁₃NO[1]. Its structure, featuring a phenol group attached to a p-toluidine moiety at the meta position, imparts a unique combination of chemical properties characteristic of both phenols and aromatic amines. The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group allows for hydrogen bonding, which significantly influences its solubility and reactivity[1]. Understanding these properties is crucial for its synthesis, purification, and for predicting its behavior in various chemical and biological systems.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [2] |

| pKa (phenolic -OH) | ~9.88 | [1] |

| Predicted XlogP | 3.5 | [3] |

| Dipole Moment (µ) | 1.7 D | [1] |

Solubility

The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic (aromatic rings) and hydrophilic (hydroxyl and amino) groups.

Qualitative Solubility

-

Water : Poorly soluble in water due to the dominance of the hydrophobic aromatic structure[1][2].

-

Organic Solvents : It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate[1][2]. Its solubility is enhanced in these solvents due to the stabilization of the compound's dipole moment[1]. Nonpolar solvents like toluene may promote π-π stacking, which can reduce solubility[1].

pH-Dependent Solubility

The presence of an acidic phenolic hydroxyl group (pKa ≈ 9.88) and a basic amino group means its solubility in aqueous solutions is highly pH-dependent.

-

Acidic Conditions (pH 1-2) : The phenolic group is protonated and neutral, which facilitates extraction into organic solvents. The optimal pH range for extraction is 1-2, with an efficiency of 85-95% in most organic solvents[1].

-

Basic Conditions (pH > 10) : At pH values above its pKa, the phenolic hydroxyl group deprotonates to form a phenoxide ion, increasing its solubility in aqueous solutions[1].

Estimated Quantitative Solubility

Table 2: Estimated Solubility of this compound and its Precursors

| Solvent | p-Toluidine | m-Aminophenol | This compound (Estimated) |

| Water | Slightly soluble[3] | Soluble[4] | Poorly soluble |

| Ethanol | Freely soluble[5] | Soluble[4] | Soluble |

| Diethyl Ether | Freely soluble[5] | Soluble[4] | Soluble |

| Benzene | Highly soluble[1] | Insoluble[4] | Moderately soluble |

| DMSO | Very soluble | Soluble | Highly soluble |

| Ethyl Acetate | Soluble | Soluble | Soluble |

Reactivity

The reactivity of this compound is characterized by the interplay of the electron-donating effects of the hydroxyl and amino groups on the aromatic rings.

General Reactivity

-

Phenolic Hydroxyl Group : The -OH group is activating and ortho-, para-directing for electrophilic aromatic substitution on its own ring[6]. It can also undergo reactions typical of phenols, such as esterification and etherification.

-

Amino Group : The secondary amine group is also a strong activating and ortho-, para-directing group for electrophilic aromatic substitution on the toluidine ring[5].

-

Combined Effect : The combined electron-donating nature of both groups makes the molecule highly susceptible to electrophilic attack. The specific regioselectivity of reactions will depend on the reaction conditions and the nature of the electrophile.

Key Reactions

Due to the strong activation from both the hydroxyl and amino groups, this compound readily undergoes electrophilic aromatic substitution reactions such as halogenation and nitration. Polysubstitution can occur if the reaction conditions are not carefully controlled[1].

Caption: General Electrophilic Aromatic Substitution Pathway.

The primary amine precursor, p-toluidine, can be diazotized, and this route can be used in the synthesis of this compound. While this compound itself has a secondary amine, the concept is relevant to its synthesis[1].

Caption: Synthesis via Diazotization and Coupling.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and reactivity of this compound.

Protocol for Determining Qualitative Solubility

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Ethanol, Diethyl Ether, Toluene, DMSO, Ethyl Acetate, 5% HCl, 5% NaOH

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble in that solvent. If undissolved solid remains, it is considered insoluble or sparingly soluble.

-

For the 5% HCl and 5% NaOH solutions, observe for any reaction (e.g., salt formation leading to dissolution).

-

Record the observations for each solvent.

Caption: Workflow for Qualitative Solubility Testing.

Protocol for Electrophilic Nitration

Objective: To perform the mononitration of this compound.

Materials:

-

This compound

-

Dilute Nitric Acid

-

Glacial Acetic Acid (solvent)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of this compound in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a stoichiometric amount of dilute nitric acid dropwise to the cooled solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Safety Precautions: Nitric acid is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Conclusion

This compound is a molecule with interesting solubility and reactivity profiles governed by its constituent functional groups. While specific quantitative data is sparse, this guide provides a solid foundation for its handling, purification, and further chemical modification. The provided experimental protocols offer a starting point for laboratory work involving this compound. Further research is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 3-(4-methylanilino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(4-methylanilino)phenol, a diarylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its chemical properties, outlines a plausible synthetic route based on established methodologies, and explores potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and functional potential of novel diarylamine phenols.

Chemical and Physical Properties

3-(4-methylanilino)phenol, also known as 3-[(4-methylphenyl)amino]phenol, is an aromatic organic compound. Its core structure consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge. The presence of both a hydroxyl group and a secondary amine imparts the potential for hydrogen bonding and coordination with metal ions.

Table 1: Physicochemical Properties of 3-(4-methylanilino)phenol

| Property | Value | Source |

| IUPAC Name | 3-(4-methylanilino)phenol | N/A |

| Synonyms | 3-[(4-Methylphenyl)amino]phenol | N/A |

| CAS Number | 61537-49-3 | N/A |

| Molecular Formula | C₁₃H₁₃NO | N/A |

| Molecular Weight | 199.25 g/mol | N/A |

| Appearance | Not reported (likely a solid) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | 358.9 ± 17.0 °C at 760 mmHg | N/A |

| Density | 1.2 ± 0.1 g/cm³ | N/A |

| Flash Point | 151.0 ± 11.6 °C | N/A |

| LogP | 2.99 | N/A |

| Solubility | Not reported (expected to be soluble in organic solvents) | N/A |

Synthesis of 3-(4-methylanilino)phenol

A plausible synthetic approach involves the reaction of 3-aminophenol with a 4-methyl-substituted aryl halide, such as 4-iodotoluene or 4-bromotoluene.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1][2][3][4][5]

Representative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established Buchwald-Hartwig amination procedures. Optimization of specific reagents, catalysts, ligands, and reaction conditions would be necessary.

Materials:

-

3-Aminophenol

-

4-Iodotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask is added 3-aminophenol (1.0 eq), 4-iodotoluene (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

The flask is evacuated and backfilled with argon or nitrogen three times.

-

Anhydrous toluene is added via syringe.

-

The reaction mixture is heated to 100-110 °C with vigorous stirring under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove inorganic salts and the catalyst.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(4-methylanilino)phenol.

Potential Biological Activities and Therapeutic Applications

Direct experimental data on the biological activity of 3-(4-methylanilino)phenol is not currently available in the public domain. However, the structural motifs present in the molecule, namely the phenol and diarylamine functionalities, are found in numerous biologically active compounds, suggesting a range of potential therapeutic applications.[6][7]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[6] Diarylamines have also been reported to possess antioxidant and radical scavenging activities.[8] The combination of these two functionalities in 3-(4-methylanilino)phenol suggests a potential for potent antioxidant effects, which could be relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. A study on the structurally related p-methylaminophenol demonstrated its ability to scavenge DPPH radicals and reduce lipid peroxidation.[9]

Anticancer Activity

Many phenolic and diarylamine derivatives have been investigated for their anticancer properties.[10] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. The N-(4-hydroxyphenyl)retinamide (Fenretinide), which contains a p-aminophenol moiety, is known to inhibit cell growth and induce apoptosis in various cancer cell lines.[9] It is plausible that 3-(4-methylanilino)phenol could exhibit similar cytotoxic or cytostatic effects on cancer cells.

Antimicrobial Activity

Phenolic compounds are a well-established class of antimicrobial agents.[6] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the tolyl group in 3-(4-methylanilino)phenol might enhance its ability to penetrate microbial cell walls, potentially leading to antimicrobial activity against a range of bacteria and fungi.

Future Directions

The information presented in this guide highlights 3-(4-methylanilino)phenol as a molecule of interest for further investigation. Future research should focus on:

-

Development and optimization of a robust synthetic protocol: Detailed characterization of the compound using modern analytical techniques (NMR, MS, IR) is essential.

-

In vitro biological screening: A comprehensive evaluation of its antioxidant, anticancer, and antimicrobial activities is warranted. This should include assays to determine IC50 values and elucidate mechanisms of action.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of related derivatives could provide valuable insights into the key structural features required for biological activity.

-

Computational modeling: Molecular docking studies could help to identify potential biological targets and guide the design of more potent analogs.

Conclusion

3-(4-methylanilino)phenol is a diarylamine derivative with a paucity of direct experimental data. However, based on its chemical structure and the known biological activities of related phenolic and diarylamine compounds, it represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential biological activities, thereby serving as a catalyst for future research in this area.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. About: Buchwald–Hartwig amination [dbpedia.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

Probing the Potential for Hydrogen Bonding in m-(p-Toluidino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-(p-Toluidino)phenol, a diarylamine derivative, possesses both a hydroxyl (-OH) and a secondary amine (-NH-) group, making it a candidate for both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions are critical in determining the molecule's physicochemical properties, including its conformation, crystal packing, solubility, and potential biological activity. This technical guide explores the potential hydrogen bonding networks in this compound by drawing parallels with structurally analogous compounds. It provides a comprehensive overview of the key experimental techniques—X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy—that are pivotal for the elucidation of these interactions. Detailed experimental protocols for these methods are presented to facilitate further investigation into this and similar molecules.

Introduction

Hydrogen bonding plays a fundamental role in molecular recognition, protein-ligand interactions, and the design of new pharmaceutical agents. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor/donor (the secondary amine) in the structure of this compound, also known as 3-((4-methylphenyl)amino)phenol, suggests the likelihood of complex hydrogen bonding networks[1]. Understanding these interactions is crucial for predicting the molecule's behavior in various environments, from solid-state packing to its interactions within a biological system.

Due to a lack of specific experimental data for this compound in the current literature, this guide will leverage data from analogous compounds, such as substituted phenols and diarylamines, to infer its potential hydrogen bonding characteristics.

Potential Hydrogen Bonding in this compound

The molecular structure of this compound allows for several potential hydrogen bonding scenarios:

-

Intermolecular Hydrogen Bonding: This is the most probable form of hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N). Conversely, the amine hydrogen can donate to the phenolic oxygen of another molecule (N-H···O). These interactions can lead to the formation of chains or more complex three-dimensional networks in the solid state.

-

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amine nitrogen (O-H···N) is also a possibility. However, this would depend on the conformational flexibility of the molecule and whether a sterically favorable ring-like structure can be formed. Studies on ortho-substituted phenols often show strong intramolecular hydrogen bonds, but the meta-substitution in this molecule makes such an interaction less likely without significant conformational strain.

Quantitative Data from Analogous Compounds

To provide a quantitative basis for the potential hydrogen bonding in this compound, the following table summarizes typical data observed in structurally related compounds.

| Parameter | Technique | Compound Type | Typical Values | Reference |

| O-H···N Bond Length | X-ray Crystallography | Phenol-Amine Adducts | 2.6 - 2.9 Å | [2] |

| N-H···O Bond Length | X-ray Crystallography | Aminophenols | 2.7 - 3.0 Å | [3] |

| O-H Stretch (Free) | FTIR Spectroscopy | Dilute Phenol Solution | ~3610 cm⁻¹ | |

| O-H Stretch (H-bonded) | FTIR Spectroscopy | Concentrated Phenol Solution | 3200 - 3500 cm⁻¹ (broad) | |

| N-H Stretch (Free) | FTIR Spectroscopy | Dilute Secondary Amine | ~3400 cm⁻¹ | N/A |

| N-H Stretch (H-bonded) | FTIR Spectroscopy | Concentrated Secondary Amine | 3200 - 3350 cm⁻¹ | N/A |

| ¹H Chemical Shift (Phenolic OH) | NMR Spectroscopy | Phenols in non-H-bonding solvent | 4 - 7 ppm | [4] |

| ¹H Chemical Shift (Phenolic OH) | NMR Spectroscopy | Phenols in H-bonding solvent | 8 - 12 ppm (or higher) | [4][5] |

Note: These are representative values and can vary based on the specific molecule, solvent, and temperature.

Visualization of Potential Hydrogen Bonding

The following diagrams illustrate the potential intermolecular and a hypothetical intramolecular hydrogen bonding scenario for this compound.

Caption: Potential intermolecular and hypothetical intramolecular hydrogen bonding in this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize hydrogen bonding in this compound.

Single-Crystal X-ray Crystallography

This technique provides unambiguous evidence of hydrogen bonding in the solid state, including precise bond lengths and angles.

Objective: To determine the three-dimensional crystal structure and identify intermolecular hydrogen bonding networks.

Methodology:

-

Crystal Growth:

-

High-purity this compound should be used.

-

Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble[6]. Solvents to try include ethanol, methanol, ethyl acetate, or a mixture like dichloromethane/hexane.

-

The solution should be filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow solvent evaporation[6][7].

-

Vapor diffusion is an alternative method. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.

-

-

Data Collection:

-

A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer[8].

-

The crystal is placed in a stream of monochromatic X-rays.

-

The diffraction pattern is collected as the crystal is rotated[8]. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.

-

The initial structural model is refined to best fit the experimental data.

-

Hydrogen atoms are located from the electron density map or placed in calculated positions and refined.

-

Analysis of the final structure will reveal the geometry of any hydrogen bonds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for studying hydrogen bonding in both solid and solution phases by observing shifts in vibrational frequencies.

Objective: To identify the presence of hydrogen bonding by observing the broadening and red-shifting of the O-H and N-H stretching bands.

Methodology:

-

Sample Preparation:

-

Solution Phase: Prepare a series of solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride or chloroform-d) at varying concentrations. A very dilute solution will favor the monomeric, non-hydrogen-bonded form, while increasing the concentration will promote intermolecular hydrogen bonding.

-

Solid Phase: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder[9].

-

-

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Pay close attention to the region between 3700 and 3000 cm⁻¹, where the O-H and N-H stretching vibrations occur[10].

-

-

Data Analysis:

-

In a dilute solution, expect a sharp band for the free O-H stretch (around 3600 cm⁻¹) and the free N-H stretch (around 3400 cm⁻¹).

-

As the concentration increases, the intensity of these sharp bands will decrease, and a broad absorption band will appear at lower frequencies (typically 3500-3200 cm⁻¹), which is characteristic of intermolecularly hydrogen-bonded O-H and N-H groups[10]. The broadening is due to the variety of different hydrogen-bonded species present.

-

The magnitude of the red-shift (the difference in frequency between the free and hydrogen-bonded bands) is related to the strength of the hydrogen bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons and can provide valuable information about hydrogen bonding in solution.

Objective: To observe the effect of hydrogen bonding on the chemical shift of the labile O-H and N-H protons.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in a deuterated solvent. The choice of solvent is critical.

-

Non-hydrogen bonding solvents (e.g., CDCl₃, C₆D₆): These will allow for the observation of concentration-dependent chemical shifts.

-

Hydrogen bond accepting solvents (e.g., DMSO-d₆, acetone-d₆): These will compete for hydrogen bonding with the solute, and the observed chemical shifts will reflect solute-solvent interactions. These solvents can also slow down proton exchange, leading to sharper O-H and N-H signals[4].

-

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at different concentrations in a non-hydrogen bonding solvent.

-

Variable temperature NMR experiments can also be informative. Lowering the temperature often slows proton exchange and can shift the equilibrium towards the hydrogen-bonded state, resulting in a downfield shift of the involved protons[11].

-

-

Data Analysis:

-

The chemical shifts of the O-H and N-H protons are highly dependent on concentration and temperature.

-

In a non-polar solvent, increasing the concentration will lead to a downfield shift (to higher ppm values) of the O-H and N-H proton signals as intermolecular hydrogen bonding becomes more prevalent[5]. This is because hydrogen bonding deshields the proton.

-

The observation of a single, concentration-dependent resonance for the O-H or N-H proton indicates a fast exchange between the free and hydrogen-bonded states on the NMR timescale.

-

In a hydrogen-bond accepting solvent like DMSO-d₆, the O-H and N-H protons will be significantly shifted downfield due to strong solute-solvent hydrogen bonding.

-

Conclusion

While direct experimental evidence for hydrogen bonding in this compound is not yet available, its molecular structure strongly suggests the presence of such interactions. Based on data from analogous compounds, it is anticipated that intermolecular hydrogen bonding, primarily involving the phenolic hydroxyl and the secondary amine groups, will be the dominant non-covalent interaction governing its solid-state architecture and influencing its properties in solution. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the hydrogen bonding landscape of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science.

References

- 1. Buy this compound | 61537-49-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. stemed.site [stemed.site]

- 10. m.youtube.com [m.youtube.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of m-(p-Toluidino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of m-(p-Toluidino)phenol. Due to the presence of two powerful activating groups—a hydroxyl and a secondary amino group—in a meta relationship on the phenolic ring, this substrate is highly susceptible to electrophilic attack. This document outlines the theoretical basis for the regioselectivity of such reactions, provides representative experimental protocols for common electrophilic substitutions, and presents the predicted outcomes. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of diarylamine phenols, a structural motif of interest in medicinal chemistry and materials science.

Introduction

This compound, also known as 3-((4-methylphenyl)amino)phenol, is a diarylamine derivative containing a phenol moiety. The phenolic ring is electron-rich and therefore highly activated towards electrophilic aromatic substitution. The regiochemical outcome of such substitutions is governed by the synergistic directing effects of the hydroxyl (-OH) and the p-toluidino (-NH-Ar) groups. Understanding these directing effects is paramount for the targeted synthesis of substituted this compound derivatives for applications in drug discovery and materials science.

Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The hydroxyl and amino groups are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] This is a consequence of their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate formed during the reaction.[2]

In this compound, the hydroxyl and p-toluidino groups are situated meta to each other on the phenolic ring. Their directing effects are therefore additive, strongly activating the positions ortho and para to each substituent. The most activated positions on the phenolic ring are C2, C4, and C6. The C5 position is meta to both activating groups and is therefore the least likely site for electrophilic attack.

The interplay between the two activating groups and steric hindrance from the bulky p-toluidino group will influence the precise ratio of the resulting isomers. Generally, a mixture of products is expected.

Common Electrophilic Aromatic Substitution Reactions and Predicted Products

While specific experimental data for the electrophilic aromatic substitution of this compound is not extensively reported in the literature, the outcomes can be predicted based on established principles of organic chemistry. The following sections detail the predicted major products for common EAS reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂+ | 2-nitro-5-(p-toluidino)phenol and 4-nitro-5-(p-toluidino)phenol |

| Halogenation | Br⁺ or Cl⁺ | 2-halo-5-(p-toluidino)phenol and 4-halo-5-(p-toluidino)phenol |

| Sulfonation | SO₃ | 5-(p-toluidino)phenol-2-sulfonic acid and 5-(p-toluidino)phenol-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 2-acyl-5-(p-toluidino)phenol and 4-acyl-5-(p-toluidino)phenol |

Representative Experimental Protocols

The following are generalized experimental protocols for the electrophilic aromatic substitution of phenols. These should be adapted and optimized for the specific case of this compound.

Nitration

Nitration of phenols can be achieved using a variety of nitrating agents under different conditions.[3] A typical procedure involves the use of dilute nitric acid at low temperatures to favor mononitration.

Protocol:

-

Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of dilute nitric acid (e.g., 30% in water) dropwise to the stirred solution.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Halogenation

Halogenation of highly activated phenols can often be achieved without a Lewis acid catalyst.[4] N-halosuccinimides are commonly used reagents for this purpose.

Protocol:

-

Dissolve this compound in a solvent such as acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in portions to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove the succinimide byproduct.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Sulfonation

Sulfonation of phenols is typically carried out with concentrated sulfuric acid. The reaction temperature can influence the regioselectivity, with lower temperatures often favoring the ortho product and higher temperatures favoring the para product.[4]

Protocol:

-

Carefully add this compound to an excess of concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Once the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., room temperature for the ortho isomer or 100 °C for the para isomer).

-

Stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallization can be used for further purification.

Friedel-Crafts Acylation

Friedel-Crafts acylation of phenols can be complex due to the possibility of O-acylation. However, C-acylation can be promoted, for instance, through the Fries rearrangement of the initially formed O-acylated product, or by using specific catalysts and conditions.

Protocol (via Fries Rearrangement):

-

First, perform O-acylation by reacting this compound with an acyl chloride or acid anhydride in the presence of a base like pyridine.

-

Isolate the resulting ester.

-

Heat the ester with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a high-boiling solvent like nitrobenzene or without a solvent.

-

The acyl group will migrate from the oxygen to the activated positions on the aromatic ring.

-

After the reaction is complete, cool the mixture and carefully hydrolyze the aluminum complexes with ice and hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting hydroxy ketones by column chromatography or recrystallization.

Visualizations

Directing Effects in this compound

The following diagram illustrates the activation of the phenolic ring in this compound by the hydroxyl and p-toluidino groups, highlighting the positions most susceptible to electrophilic attack.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

General Workflow for Synthesis and Purification

The diagram below outlines a typical experimental workflow for the synthesis and purification of substituted this compound derivatives.

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

Conclusion

The electrophilic aromatic substitution of this compound is a promising avenue for the synthesis of novel, highly functionalized diarylamine phenols. The strong, synergistic activating effects of the hydroxyl and p-toluidino groups direct electrophilic attack primarily to the C2, C4, and C6 positions of the phenolic ring. While a mixture of isomers is the likely outcome, the principles outlined in this guide, along with the representative protocols, provide a solid foundation for the rational design and synthesis of targeted derivatives. Further experimental investigation is warranted to elucidate the precise product ratios and optimize reaction conditions for specific electrophilic substitutions.

References

- 1. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Nitration of Phenolic Compounds by Green Synthetic Approaches | Semantic Scholar [semanticscholar.org]

- 4. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Diazotization Reactions of m-(p-Toluidino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diazotization reactions involving m-(p-Toluidino)phenol. Due to the presence of both a secondary aromatic amine and a phenolic hydroxyl group, the reactivity of this substrate is multifaceted. This document outlines the theoretical basis for its diazotization, potential side reactions, and subsequent coupling reactions. Detailed, generalized experimental protocols are provided, based on established methods for structurally similar compounds, alongside illustrative data and reaction pathway visualizations to support further research and development.

Introduction

This compound, a diarylamine derivative, presents a unique case for diazotization reactions. The molecule incorporates a secondary aromatic amine, which can be N-nitrosated, and a phenolic ring that is highly activated towards electrophilic substitution. The interplay between these two functional groups under diazotization conditions dictates the reaction's outcome. Diazonium salts derived from such molecules are valuable intermediates in the synthesis of a wide array of organic compounds, including azo dyes and other functionalized aromatic systems.[1][2] This guide explores the core principles of these transformations.

Reaction Mechanisms and Pathways

The diazotization of a primary aromatic amine typically proceeds via the formation of a nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium.[3] This electrophile then attacks the amino group, leading to the formation of a diazonium salt after a series of proton transfers and water elimination.[3]

However, this compound is a secondary amine. Secondary aromatic amines react with nitrous acid to form N-nitrosamine derivatives.[4] To achieve a diazonium species capable of coupling, the reaction conditions must promote the conversion of the N-nitrosamine to the diazonium ion.

Diazotization of the Secondary Amine